molecular formula C26H24O6S B4944626 2-(1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenyl 4-methylbenzenesulfonate

2-(1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenyl 4-methylbenzenesulfonate

Cat. No.: B4944626
M. Wt: 464.5 g/mol
InChI Key: FXJHTXSEXSQPSB-UHFFFAOYSA-N
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Description

2-(1,8-Dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenyl 4-methylbenzenesulfonate is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the xanthene family, which is known for its diverse applications in various fields such as chemistry, biology, medicine, and industry.

Properties

IUPAC Name

[2-(1,8-dioxo-3,4,5,6,7,9-hexahydro-2H-xanthen-9-yl)phenyl] 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24O6S/c1-16-12-14-17(15-13-16)33(29,30)32-21-9-3-2-6-18(21)24-25-19(27)7-4-10-22(25)31-23-11-5-8-20(28)26(23)24/h2-3,6,9,12-15,24H,4-5,7-8,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXJHTXSEXSQPSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2C3C4=C(CCCC4=O)OC5=C3C(=O)CCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the cyclization of appropriate precursors to form the xanthene core. One common method includes the reaction of a phenol derivative with a xanthene derivative under acidic conditions. The reaction conditions often require the use of strong acids like sulfuric acid or Lewis acids such as aluminum chloride.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve high yields and purity. Continuous flow reactors and large-scale batch reactors are commonly used to facilitate the synthesis. The choice of solvents, temperature, and reaction time are carefully controlled to ensure the efficient production of the desired compound.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromic acid are used to introduce oxygen atoms into the molecule.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed to reduce specific functional groups.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products are often used in further chemical synthesis or as intermediates in the production of other compounds.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

  • Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and dyes.

  • Biology: The compound can be employed as a fluorescent probe for imaging and tracking biological processes.

  • Industry: The compound is used in the manufacture of various chemical products, including pigments and optical materials.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in biological imaging, the compound may bind to specific cellular targets and emit fluorescence upon excitation. The molecular targets and pathways involved can vary widely based on the context in which the compound is used.

Comparison with Similar Compounds

When compared to other similar compounds, 2-(1,8-Dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenyl 4-methylbenzenesulfonate stands out due to its unique structural features and functional properties. Similar compounds include xanthene derivatives such as fluorescein and rhodamine, which are also used in fluorescence imaging and dye synthesis. the specific substituents and molecular modifications in this compound provide distinct advantages in terms of stability, fluorescence properties, and reactivity.

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable tool in research and development across multiple fields.

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